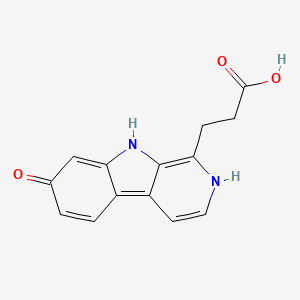

7-Hydroxy-beta-carboline-1-propionic acid

Overview

Description

7-Hydroxy-beta-carboline-1-propionic acid is a compound that shows cytotoxic activity . It is also known as 7-Hydroxy-9H-pyrido[3,4-b]indole-1-propanoic acid .

Molecular Structure Analysis

The molecular formula of 7-Hydroxy-beta-carboline-1-propionic acid is C14H12N2O3 . It has a molecular weight of 256.3 g/mol . The compound contains a total of 33 bonds, including 21 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 6 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis

7-Hydroxy-beta-carboline-1-propionic acid is a crystalline compound . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Scientific Research Applications

Neuropharmacology and Neuroprotection

7OHBC exhibits neuroprotective properties by modulating neurotransmitter systems and promoting neuronal survival. Researchers have explored its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Studies focus on its impact on oxidative stress, mitochondrial function, and neuroinflammation .

Antioxidant Activity

As an antioxidant, 7OHBC scavenges free radicals and reduces oxidative damage. It may protect against cellular aging, cancer, and cardiovascular diseases. Researchers investigate its mechanisms of action and potential therapeutic applications .

Anti-Inflammatory Effects

Studies suggest that 7OHBC possesses anti-inflammatory properties. It inhibits pro-inflammatory cytokines and enzymes, making it relevant for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Anticancer Potential

Research explores 7OHBC’s impact on cancer cell proliferation, apoptosis, and metastasis. It may serve as a lead compound for developing novel anticancer drugs .

Metabolic Disorders

7OHBC influences glucose metabolism and lipid homeostasis. Investigations focus on its role in diabetes management and obesity-related complications .

Analytical Applications

Beyond its biological activities, 7OHBC finds utility in analytical chemistry. It serves as a high-purity reference material for quality control in high-performance liquid chromatography (HPLC) standards. Researchers rely on it to ensure the reliability and accuracy of analytical procedures .

Mechanism of Action

Biochemical Pathways

Β-carboline alkaloids are known to impact various cellular processes through their interaction with dna and inhibition of certain enzymes . The downstream effects of these interactions can lead to changes in cell proliferation and other cellular functions.

Pharmacokinetics

The compound is soluble in various solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone , which may influence its bioavailability.

Result of Action

The primary result of the action of 7-Hydroxy-beta-carboline-1-propionic acid is its cytotoxic activity . This suggests that the compound may have potential applications in the treatment of conditions characterized by uncontrolled cell proliferation.

Action Environment

The action, efficacy, and stability of 7-Hydroxy-beta-carboline-1-propionic acid can be influenced by various environmental factors. For instance, the compound’s solubility in various solvents suggests that its action may be influenced by the chemical environment. Additionally, the compound should be stored at 2-8°C, protected from air and light , indicating that temperature and exposure to light and air can affect its stability.

properties

IUPAC Name |

3-(7-oxo-2,9-dihydropyrido[3,4-b]indol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c17-8-1-2-9-10-5-6-15-11(3-4-13(18)19)14(10)16-12(9)7-8/h1-2,5-7,15-16H,3-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOPWGSKAKJDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C=CNC(=C3NC2=CC1=O)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

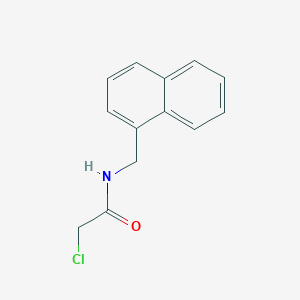

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)